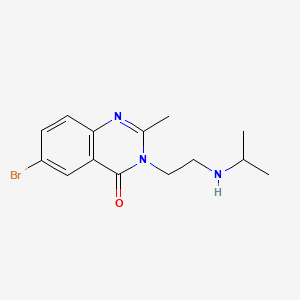
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminobenzamide.
Bromination: The 2-aminobenzamide is brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.
Methylation: The brominated intermediate is then methylated using a methylating agent such as methyl iodide to introduce the methyl group at the 2nd position.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions vary depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound shows promise as a lead compound for the development of new drugs targeting cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the modulation of various biological processes such as cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- can be compared with other quinazolinone derivatives, such as:
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and chemical reactivity.
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-ethyl)amino)ethyl)-: Similar structure but with an ethyl group instead of isopropyl, which may affect its pharmacokinetic properties.
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)propyl)-: Similar structure but with a propyl group instead of ethyl, which may influence its binding affinity and selectivity.
The uniqueness of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
77300-92-6 |
|---|---|
Molekularformel |
C14H18BrN3O |
Molekulargewicht |
324.22 g/mol |
IUPAC-Name |
6-bromo-2-methyl-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H18BrN3O/c1-9(2)16-6-7-18-10(3)17-13-5-4-11(15)8-12(13)14(18)19/h4-5,8-9,16H,6-7H2,1-3H3 |
InChI-Schlüssel |
PPXMOEGMTAKLKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


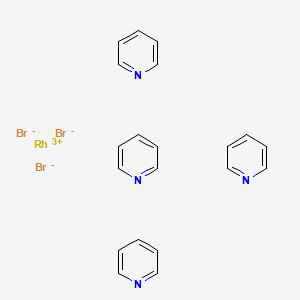


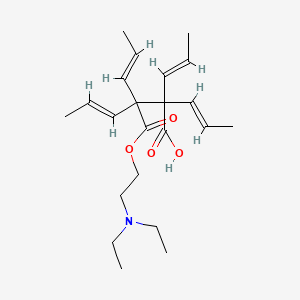
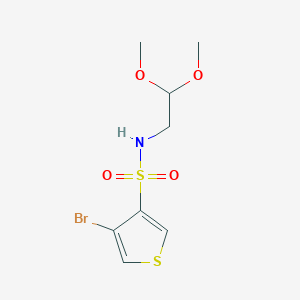

![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)


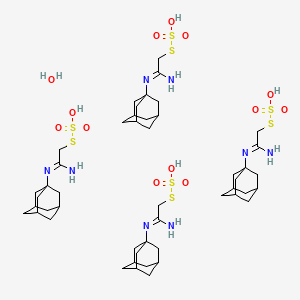
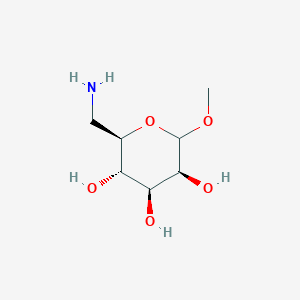
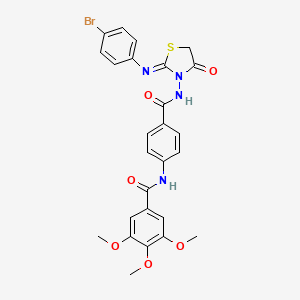

![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
